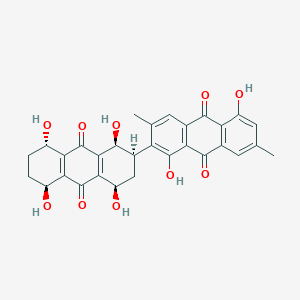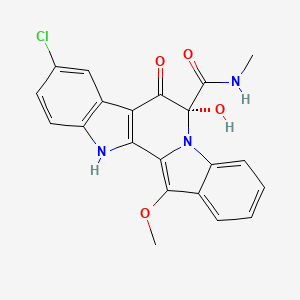
UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-gamma-glutamyl-meso-2,6-diaminoheptanedioate(4-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-gamma-glutamyl-meso-2,6-diaminoheptanedioate(4-) is a UDP-N-acetylmuramoyl-L-alanyl-D-gamma-glutamyl-meso-2,6-diaminoheptanedioate(4-) in which the muramoyl moiety has alpha-configuratijon at its anomeric centre; major species at pH 7.3
Scientific Research Applications
Crystal Structure and Enzymatic Mechanism
- The crystal structure of UDP-N-acetylmuramoyl-l-alanyl-d-glutamate:meso-diaminopimelate ligase, a key enzyme in bacterial cell-wall peptidoglycan biosynthesis, was solved, revealing insights into the enzymatic mechanism and active site binding (Gordon et al., 2001).
Gene Identification and Recycling Role
- The mpl gene encoding UDP-N-acetylmuramate:L-alanyl-gamma-D-glutamyl-meso-diaminopimelate ligase was identified, playing a significant role in recycling cell wall peptidoglycan in Escherichia coli (Mengin-Lecreulx et al., 1996).
Biochemical Characterization and Physiological Properties
- The Mpl enzyme from Escherichia coli was biochemically characterized, revealing its role in the recycling of peptidoglycan components and its broad substrate specificity, indicating its potential as a target for antibacterial compounds (Hervé et al., 2007).
Drug Target Potential Against Infections
- A study on Acinetobacter baumannii highlighted the potential of UDP-N-acetylmuramoyl-L-alanyl-d-glutamate-2,6-diaminopimelate ligase (MurE) as a drug target against nosocomial infections, emphasizing its non-homologous nature to mammals (Amera et al., 2019).
Specificity of Enzymatic Activity
- A study investigating the specificity of the enzyme highlighted the necessity of synthesizing molecules similar to the natural substrate for efficient competitive inhibition (Abo-Ghalia et al., 1985).
Inhibitor Design and Antibiotic Development
- Phosphinate inhibitors of the D-glutamic acid-adding enzyme were synthesized and evaluated, offering insights into the design of potential antibiotics targeting bacterial peptidoglycan biosynthesis (Tanner et al., 1996).
Synthesis of Park’s Nucleotide
- A chemoenzymatic synthesis of Park’s nucleotide was reported, demonstrating the efficiency of synthesizing UDP-MurNAc via minimal protecting strategies and one-pot amino acid ligation reactions (Kurosu et al., 2007).
properties
Product Name |
UDP-N-acetyl-alpha-D-muramoyl-L-alanyl-D-gamma-glutamyl-meso-2,6-diaminoheptanedioate(4-) |
|---|---|
Molecular Formula |
C35H51N7O26P2-4 |
Molecular Weight |
1047.8 g/mol |
IUPAC Name |
(2S,6R)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-4-carboxylatobutanoyl]amino]-6-azaniumylheptanedioate |
InChI |
InChI=1S/C35H55N7O26P2/c1-13(28(50)40-18(33(56)57)7-8-21(45)39-17(32(54)55)6-4-5-16(36)31(52)53)37-29(51)14(2)64-27-23(38-15(3)44)34(66-19(11-43)25(27)48)67-70(61,62)68-69(59,60)63-12-20-24(47)26(49)30(65-20)42-10-9-22(46)41-35(42)58/h9-10,13-14,16-20,23-27,30,34,43,47-49H,4-8,11-12,36H2,1-3H3,(H,37,51)(H,38,44)(H,39,45)(H,40,50)(H,52,53)(H,54,55)(H,56,57)(H,59,60)(H,61,62)(H,41,46,58)/p-4/t13-,14+,16+,17-,18+,19+,20+,23+,24+,25+,26+,27+,30+,34+/m0/s1 |
InChI Key |
QUHLBZKCGUXHGP-BHBBPGSKSA-J |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@H](C(=O)[O-])[NH3+])C(=O)[O-])C(=O)[O-])NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)NC(CCCC(C(=O)[O-])[NH3+])C(=O)[O-])C(=O)[O-])NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




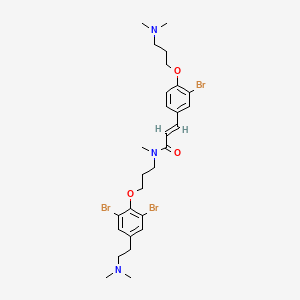



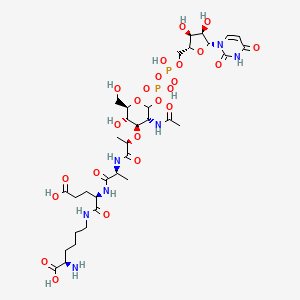


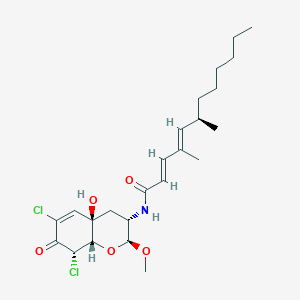
![7,13-Diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide](/img/structure/B1261429.png)

